Anamorelin is a small molecule orally administered drug classified as a ghrelin receptor agonist []. Ghrelin is a natural hormone produced in the stomach that stimulates appetite and promotes energy balance []. By mimicking the effects of ghrelin on the ghrelin receptor, anamorelin aims to improve appetite and food intake in patients suffering from cachexia, a debilitating condition characterized by involuntary weight loss and muscle wasting commonly associated with advanced-stage cancers [, ].
Anamorelin has undergone extensive clinical evaluation, with several Phase II and III trials investigating its efficacy and safety in treating cancer cachexia associated with various cancers, including non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [, , ].
While anamorelin failed to receive marketing approval in some regions like the United States and Europe, it was granted regulatory approval in Japan in December 2020 for the treatment of weight loss and anorexia associated with specific types of cancer cachexia []. This approval was based on positive results from Phase II trials demonstrating an increase in lean body mass and improvement in appetite scores in patients with these conditions [, ].